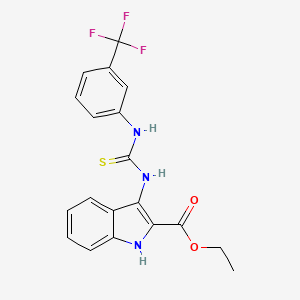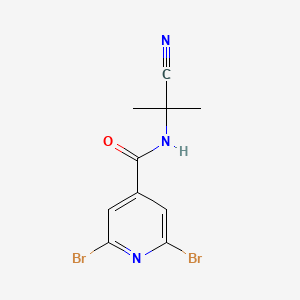
2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is a heterocyclic organic compound It is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, a cyano group attached to a methylethyl group at the nitrogen atom, and a carboxamide group at the 4 position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions may include stirring without solvent at room temperature or at elevated temperatures, followed by purification steps such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can form complex heterocyclic structures.
科学研究应用
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities
作用机制
The mechanism of action of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyano and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function.
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine: Lacks the cyano and carboxamide groups, making it less versatile in terms of chemical reactivity.
N-(1-Cyano-1-methylethyl)pyridine-4-carboxamide: Lacks the bromine atoms, which reduces its potential for substitution reactions.
Uniqueness
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is unique due to the presence of both bromine atoms and the cyano and carboxamide groups
属性
IUPAC Name |
2,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)14-8(12)4-6/h3-4H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZECCIBSWISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)
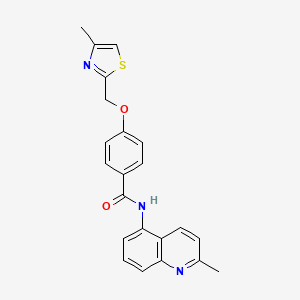
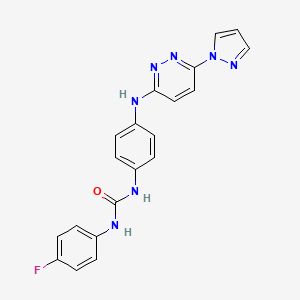
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)
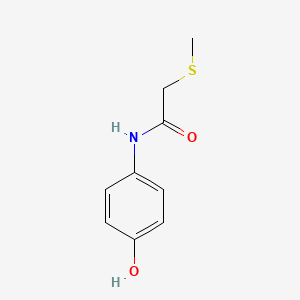
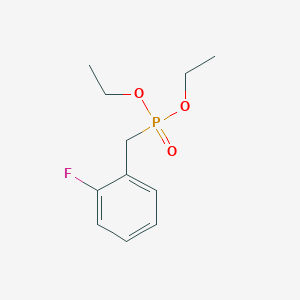
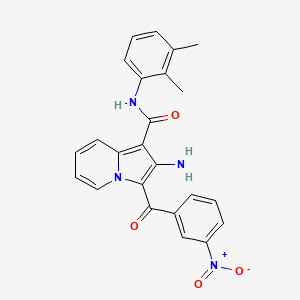


![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)
